molecular formula C10H19N2O4PS3 B1679735 Prothidathion CAS No. 20276-83-9

Prothidathion

Cat. No.: B1679735
CAS No.: 20276-83-9
M. Wt: 358.4 g/mol
InChI Key: LQHMZSQJOYPNND-UHFFFAOYSA-N
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Description

Prothidathion is an organophosphate compound primarily used as an insecticide and acaricide. Its chemical name is O,O-diethyl S-[2-oxo-5-(propan-2-yloxy)-1,3,4-thiadiazol-3(2H)-yl]methyl phosphorodithioate. This compound is known for its effectiveness in controlling a wide range of pests in agricultural settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prothidathion is synthesized through a multi-step process involving the reaction of diethyl phosphorodithioate with a thiadiazole derivative. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of impurities and ensure compliance with safety standards .

Chemical Reactions Analysis

Types of Reactions: Prothidathion undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prothidathion has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity of organophosphates and their degradation pathways.

    Biology: Investigated for its effects on enzyme activity, particularly acetylcholinesterase, which is crucial for nerve function.

    Medicine: Explored for its potential use in developing new therapeutic agents targeting parasitic infections.

    Industry: Utilized in the formulation of pesticides and acaricides for agricultural use.

Mechanism of Action

Prothidathion exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission and eventual paralysis of the pest. This mechanism is similar to other organophosphate insecticides .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific thiadiazole structure, which imparts distinct chemical properties and reactivity compared to other organophosphates. Its effectiveness against a broad spectrum of pests and its relatively lower toxicity to non-target organisms make it a valuable compound in pest control .

Properties

IUPAC Name

3-(diethoxyphosphinothioylsulfanylmethyl)-5-propan-2-yloxy-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2O4PS3/c1-5-14-17(18,15-6-2)19-7-12-10(13)20-9(11-12)16-8(3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHMZSQJOYPNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCN1C(=O)SC(=N1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N2O4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058014
Record name Prothidathion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20276-83-9
Record name Prothidathion [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020276839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prothidathion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROTHIDATHION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I73K3QUS5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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